9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 898546-82-2
VCID: VC2828832
InChI: InChI=1S/C58H49NSi2/c1-58(2,3)44-34-36-45(37-35-44)59-56-40-38-52(60(46-22-10-4-11-23-46,47-24-12-5-13-25-47)48-26-14-6-15-27-48)42-54(56)55-43-53(39-41-57(55)59)61(49-28-16-7-17-29-49,50-30-18-8-19-31-50)51-32-20-9-21-33-51/h4-43H,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C2C=CC(=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1
Molecular Formula: C58H49NSi2
Molecular Weight: 816.2 g/mol

9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole

CAS No.: 898546-82-2

Cat. No.: VC2828832

Molecular Formula: C58H49NSi2

Molecular Weight: 816.2 g/mol

* For research use only. Not for human or veterinary use.

9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole - 898546-82-2

Specification

CAS No. 898546-82-2
Molecular Formula C58H49NSi2
Molecular Weight 816.2 g/mol
IUPAC Name [9-(4-tert-butylphenyl)-6-triphenylsilylcarbazol-3-yl]-triphenylsilane
Standard InChI InChI=1S/C58H49NSi2/c1-58(2,3)44-34-36-45(37-35-44)59-56-40-38-52(60(46-22-10-4-11-23-46,47-24-12-5-13-25-47)48-26-14-6-15-27-48)42-54(56)55-43-53(39-41-57(55)59)61(49-28-16-7-17-29-49,50-30-18-8-19-31-50)51-32-20-9-21-33-51/h4-43H,1-3H3
Standard InChI Key WIHKEPSYODOQJR-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C2C=CC(=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C2C=CC(=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1

Introduction

Chemical Structure and Properties

The chemical structure of 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole features a carbazole core with a tert-butylphenyl group at the nitrogen position and two triphenylsilyl groups at the 3 and 6 positions. This arrangement creates a three-dimensional structure with unique electronic and physical properties that distinguish it from other carbazole derivatives.

Identification and Basic Properties

9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole possesses several critical identifiers and fundamental properties that are essential for researchers and manufacturers. The compound's IUPAC name is [9-(4-tert-butylphenyl)-6-triphenylsilylcarbazol-3-yl]-triphenylsilane, providing its systematic identification within chemical nomenclature systems. Its molecular structure corresponds to the formula C58H49NSi2, reflecting its complex arrangement of carbon, hydrogen, nitrogen, and silicon atoms in specific proportions and configurations.

The compound has a molecular weight of 816.2 g/mol, making it a relatively large organic molecule. This substantial molecular size contributes to its unique physical and chemical behaviors in various applications. For database and reference purposes, the compound is identified by the InChI Key WIHKEPSYODOQJR-UHFFFAOYSA-N, which serves as a standardized digital representation of its chemical structure.

Physical and Chemical Characteristics

The physical and chemical characteristics of 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole include significant optical properties relevant to its applications. The compound exhibits an absorption maximum (λmax) at 275 nm in dichloromethane (CH2Cl2) and an emission maximum (λem) at 354 nm in the same solvent. These spectral properties are crucial for its functionality in optoelectronic applications.

From an electronic perspective, the compound's HOMO (Highest Occupied Molecular Orbital) energy level is measured at 6.0 eV, while its LUMO (Lowest Unoccupied Molecular Orbital) is at 2.5 eV. Additionally, its T1 (first triplet state) energy level stands at 3.02 eV. These electronic characteristics are fundamental to its performance in light-emitting applications, particularly those requiring specific energy transitions.

The following table summarizes the key properties of 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole:

PropertyValue
CAS Number898546-82-2
Molecular FormulaC58H49NSi2
Molecular Weight816.2 g/mol
IUPAC Name[9-(4-tert-butylphenyl)-6-triphenylsilylcarbazol-3-yl]-triphenylsilane
InChI KeyWIHKEPSYODOQJR-UHFFFAOYSA-N
Absorption Maximum275 nm (in CH2Cl2)
Emission Maximum354 nm (in CH2Cl2)
HOMO6.0 eV
LUMO2.5 eV
T1 Energy Level3.02 eV
Purity (typical)>99% (sublimed)

Mechanism of Action

The mechanism of action of 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole is primarily related to its electronic properties and how these contribute to its functionality in various applications, particularly in optoelectronic devices.

Target of Action

The primary target of 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole lies within the field of optoelectronics, where it serves as a host material for light-emitting devices. The compound's unique electronic structure makes it particularly suitable for blue electrophosphorescence applications, addressing a significant challenge in organic light-emitting diode (OLED) technology.

Mode of Action

The compound interacts with its targets by exhibiting enhanced morphological stability and superior electrochemical properties. The presence of bulky triphenylsilyl groups at the 3 and 6 positions of the carbazole core creates steric hindrance that prevents close packing of molecules, reducing the probability of aggregation-induced quenching of emission. This property is particularly valuable in solid-state applications where molecular aggregation can diminish device performance.

Biochemical Pathways

The biochemical pathways affected by 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole are primarily related to the processes of electrophosphorescence. The compound's high triplet energy (3.02 eV) and wide band-gap make it an ideal host material for blue electrophosphorescence. In this process, the compound facilitates the transfer of energy from its excited triplet state to the emitter molecule, resulting in the production of light.

Result of Action

The molecular and cellular effects of the compound's action are most evident in its role in optoelectronics. When used as a host material in organic light-emitting diodes, 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole contributes to the production of blue light with high efficiency. The compound's ability to maintain a high triplet energy level while providing good charge transport properties makes it valuable for achieving efficient blue emission, which has been a challenging goal in OLED technology.

Preparation Methods

The synthesis of 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole involves several steps and requires careful control of reaction conditions to achieve high purity and yield. The preparation methods described below represent the primary approaches used in both laboratory and industrial settings.

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole typically follows a multi-step process. One common method begins with the synthesis of a precursor molecule, 9H-carbazole-3,6-dione, which is then reacted with 4-tert-butylphenylboronic acid to form the base structure. This initial foundation is crucial for establishing the core carbazole structure with the tert-butylphenyl group at the nitrogen position.

Chemical Reactions Analysis

Understanding the chemical reactivity of 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole is essential for predicting its behavior in various applications and for developing methods for its modification or derivatization.

Types of Reactions

The compound can participate in several types of chemical reactions, each targeting different functional groups or structural features. Oxidation reactions involving 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole typically employ reagents such as potassium permanganate or chromium trioxide. These reactions can occur at various sites depending on the reaction conditions and can lead to the formation of oxidized derivatives with modified electronic properties.

Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride. These reactions generally target specific functional groups within the molecule, resulting in reduced derivatives with altered electronic and physical properties. The choice of reducing agent and reaction conditions can significantly influence the selectivity and outcome of these reactions.

Scientific Research Applications

9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole has found significant applications in scientific research, particularly in the fields of organic electronics and optoelectronics.

Applications in Organic Electronics

The compound's unique electronic properties make it valuable for various applications in organic electronics. Its high triplet energy and wide band-gap contribute to its effectiveness as a host material in organic light-emitting diodes (OLEDs). The presence of bulky triphenylsilyl groups enhances its morphological stability and electrochemical properties, making it particularly suitable for devices requiring high stability and performance.

In thermally activated delayed fluorescence (TADF) systems, 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole facilitates efficient intersystem crossing between singlet and triplet states. This mechanism is crucial for enhancing the efficiency of light-emitting devices by allowing for delayed emission from triplet states, which are typically non-radiative.

Optoelectronic Applications

In the field of optoelectronics, 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole has demonstrated significant potential, particularly as a host material for blue phosphorescent OLEDs. When used with blue phosphorescent dopants, it has shown high external quantum efficiencies, contributing to the development of more efficient blue-emitting devices.

The compound's unique dihedral angle between the carbazole and tert-butylphenyl groups contributes to its stability and allows for better charge carrier balance within devices. This structural feature, combined with its electronic properties, makes it valuable for applications requiring high efficiency and stability.

Research Findings and Developments

Research findings indicate that 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole, when used as a host material with blue phosphorescent dopants, can achieve external quantum efficiencies of around 16%. This high efficiency makes it a promising material for the development of energy-efficient lighting and display technologies.

Studies have also shown that the compound's high glass-transition temperature suggests it can maintain stability under relatively high-temperature conditions, which is important for devices that may operate at elevated temperatures or undergo thermal cycling.

Comparison with Similar Compounds

Understanding how 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole compares to similar compounds helps to highlight its unique properties and advantages for specific applications.

Similar Carbazole Derivatives

Several carbazole derivatives share structural similarities with 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole but differ in key functional groups or substituents. 9-Phenylcarbazole, for example, lacks the tert-butyl group on the phenyl ring and the triphenylsilyl groups at the 3 and 6 positions. This simpler structure results in different solubility and stability properties compared to 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole.

Another related compound, 3,6-Di-tert-butylcarbazole, contains tert-butyl groups at the 3 and 6 positions instead of triphenylsilyl groups. This structural difference significantly affects the compound's electronic properties, particularly its HOMO and LUMO energy levels, which are critical for its function in electronic devices.

9-(4-Methylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole represents a closer structural analog, differing only in the substitution of a methyl group for the tert-butyl group on the phenyl ring. This seemingly minor change leads to different steric and electronic effects, influencing the compound's performance in various applications.

Unique Properties and Advantages

The presence of both the tert-butylphenyl group and the triphenylsilyl groups in 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole confers unique properties that distinguish it from other carbazole derivatives. The bulky triphenylsilyl groups enhance the compound's morphological stability by preventing close packing of molecules, which reduces aggregation-induced quenching of emission in solid-state applications.

The tert-butylphenyl group at the nitrogen position contributes to the compound's solubility in common organic solvents, facilitating its processing and incorporation into devices. The unique dihedral angle between the carbazole core and the tert-butylphenyl group also influences the compound's electronic properties, particularly its ability to transport charge carriers.

The combination of these structural features results in a compound with high triplet energy (3.02 eV) and wide band-gap, making it particularly suitable as a host material for blue electrophosphorescence. These properties address a significant challenge in OLED technology, where efficient blue emission has been difficult to achieve.

Biological Activity

Although 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole is primarily used in electronic and optoelectronic applications, understanding its biological activity is important for assessing its safety and potential applications in biological systems.

Structure-Activity Relationships

The biological activity of 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole is influenced by its structural features, particularly the carbazole core, which is found in many biologically active compounds. The presence of bulky triphenylsilyl groups and the tert-butylphenyl moiety may affect the compound's interaction with biological targets, potentially influencing its activity and toxicity profile.

Structure-activity relationship studies of carbazole derivatives have shown that modifications at the 3, 6, and 9 positions can significantly influence their biological properties. The specific substitution pattern in 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole may confer unique biological activities or modify known activities associated with the carbazole scaffold.

Toxicological Considerations

Limited information is available regarding the toxicological profile of 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole. As with many organic compounds used in electronic applications, it is important to consider potential toxicological concerns, particularly for compounds that may be used in consumer products or that may be released into the environment during production, use, or disposal.

Retrosynthesis Analysis

Retrosynthesis analysis involves breaking down a target molecule into simpler precursors through a series of disconnections, providing insights into potential synthetic routes.

Strategy Settings and Approach

The retrosynthesis of 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole employs various strategy settings to identify feasible synthetic routes. These strategies typically utilize relevance heuristics with a minimum plausibility threshold to ensure that the proposed routes are practically achievable.

Advanced models such as Template_relevance, which draws from extensive databases like PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS, can be employed to predict feasible synthetic routes with high accuracy. These models leverage vast databases of chemical reactions to predict the most promising pathways for synthesizing the target compound.

Feasible Synthetic Routes

One feasible synthetic route for 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole starts with the synthesis of a precursor molecule, 9H-carbazole-3,6-dione. This precursor is then reacted with 4-tert-butylphenylboronic acid to introduce the tert-butylphenyl group at the nitrogen position. Subsequently, the triphenylsilyl groups are introduced at the 3 and 6 positions through silylation reactions using triphenylsilyl chloride and a suitable base.

Another potential route involves the initial formation of 9-(4-tert-butylphenyl)-9H-carbazole followed by directed metallation at the 3 and 6 positions. The metallated intermediates can then be reacted with triphenylsilyl chloride to introduce the triphenylsilyl groups at the desired positions. This route offers the advantage of more controlled functionalization at specific positions.

The choice of synthetic route depends on various factors, including the availability of starting materials, the required scale of production, and the desired purity of the final product. Each route has its advantages and challenges, and the selection of the most appropriate method requires careful consideration of these factors.

Future Research Directions

The field of carbazole-based materials, including 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole, continues to evolve, with ongoing research focused on enhancing their properties and expanding their applications.

Material Optimization

Future research in the field of 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole could focus on optimizing its structure to further enhance its performance in optoelectronic devices. This might involve modifications to the triphenylsilyl groups or the tert-butylphenyl moiety to tune the compound's electronic properties, solubility, or thermal stability.

The development of new synthetic methods for the preparation of 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole and its derivatives could also be a focus of future research. Improved synthetic routes could lead to higher yields, greater purity, or more cost-effective production methods, making the compound more accessible for various applications.

Expanding Applications

While 9-(4-Tert-butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole has primarily been studied for its applications in OLEDs, future research could explore its potential in other areas of organic electronics, such as organic photovoltaics (OPVs) or organic field-effect transistors (OFETs). The compound's unique electronic properties could make it valuable for these applications, potentially leading to improved device performance.

Another potential area for future research is the exploration of the compound's biological activities. Although limited information is currently available regarding its biological properties, studies could investigate potential applications in areas such as bioimaging or as a scaffold for the development of bioactive compounds.

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